molecular formula C7H8BrClN2O2 B8606728 1-Bromo-3-[(3-chloropyrazin-2-yl)oxy]propan-2-ol CAS No. 54189-81-0

1-Bromo-3-[(3-chloropyrazin-2-yl)oxy]propan-2-ol

Cat. No. B8606728
Key on ui cas rn: 54189-81-0
M. Wt: 267.51 g/mol
InChI Key: WPQMAEQVHGHGBK-UHFFFAOYSA-N
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Patent
US04410530

Procedure details

53 g of 2-(3'-bromo-2'-hydroxy-propoxy)-3-chloropyrazine and 59 g of isopropylamine in 500 ml of methanol are boiled for 15 hours under reflux. The reaction mixture is then evaporated in a waterpump vacuum. The residue is partitioned between 2 N hydrochloric acid and ether. The hydrochloric acid phase is rendered alkaline with concentrated sodium hydroxide solution and extracted by shaking with ether. The ether extracts are washed with water, dried over sodium sulphate and evaporated in a waterpump vacuum. The residue crystallises from ether. 3-Chloro-2-(3'-isopropylamino-2'-hydroxy-propoxy)-pyrazine, melting point 99°-100° C., is thus obtained.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([OH:13])[CH2:4][O:5][C:6]1[C:11]([Cl:12])=[N:10][CH:9]=[CH:8][N:7]=1.[CH:14]([NH2:17])([CH3:16])[CH3:15]>CO>[Cl:12][C:11]1[C:6]([O:5][CH2:4][CH:3]([OH:13])[CH2:2][NH:17][CH:14]([CH3:16])[CH3:15])=[N:7][CH:8]=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
BrCC(COC1=NC=CN=C1Cl)O
Name
Quantity
59 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by shaking with ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated in a waterpump vacuum
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between 2 N hydrochloric acid and ether
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The ether extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in a waterpump vacuum
CUSTOM
Type
CUSTOM
Details
The residue crystallises from ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CN1)OCC(CNC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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